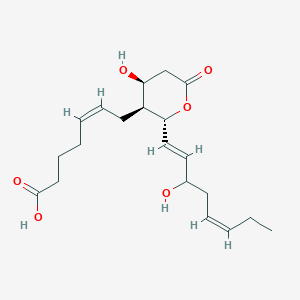

11-dehydro-TXB3

描述

11-dehydro Thromboxane B3: is a urinary metabolite of Thromboxane A3, which is derived from eicosapentaenoic acid (EPA). It is a part of the thromboxane family, which plays a crucial role in platelet aggregation and vasoconstriction. The compound has a molecular formula of C20H30O6 and a molecular weight of 366.45 g/mol .

准备方法

合成路线和反应条件: 11-脱氢血栓烷B3的合成通常涉及血栓烷A3的氧化。该过程包括在受控条件下使用特定的氧化剂来获得所需产物。 具体的合成路线和反应条件通常是专有的,可能会因研究或工业设置而异 .

工业生产方法: 11-脱氢血栓烷B3的工业生产没有得到广泛的记录,因为它主要用于研究目的。 该化合物通常在专门的实验室中使用先进的化学合成技术进行合成 .

化学反应分析

反应类型: 11-脱氢血栓烷B3会经历各种化学反应,包括:

氧化: 血栓烷A3转化为11-脱氢血栓烷B3。

还原: 形成其他代谢产物的潜在还原反应。

取代: 可能涉及官能团的取代反应

常用试剂和条件:

氧化剂: 用于血栓烷A3的氧化。

还原剂: 用于还原反应。

主要形成的产物: 这些反应形成的主要产物是11-脱氢血栓烷B3。 根据反应条件,也可能生成其他次要代谢产物 .

科学研究应用

11-脱氢血栓烷B3有几个科学研究应用,包括:

心血管疾病的生物标志物: 它被用作生物标志物来监测血小板活化和抗血小板治疗的有效性

血栓形成和止血研究: 该化合物因其在血栓形成和止血中的作用而被研究,它提供了对血液凝固机制的见解

药理学研究: 它用于药理学研究,以了解各种药物对血栓烷途径的影响

作用机制

11-脱氢血栓烷B3通过与血栓烷受体相互作用并影响血小板聚集和血管收缩来发挥其作用。该化合物是血栓烷A3的稳定代谢产物,反映了体内血栓烷生物合成的总体情况。 它作为血小板活化和心血管风险评估的无创生物标志物 .

相似化合物的比较

类似化合物:

血栓烷A3: 11-脱氢血栓烷B3的前体,参与血小板聚集和血管收缩

11-脱氢血栓烷B2: 血栓烷的另一种尿液代谢产物,用作血小板活化的生物标志物

独特性: 11-脱氢血栓烷B3的独特性在于它作为血栓烷A3的代谢产物的特殊作用,以及它作为膳食EPA摄入量和心血管健康的生物标志物的应用 .

属性

IUPAC Name |

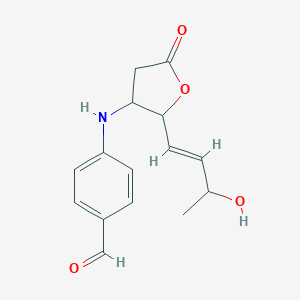

(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3-,7-4-,13-12+/t15-,16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHMLWQISGEXBB-XMEKLSCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

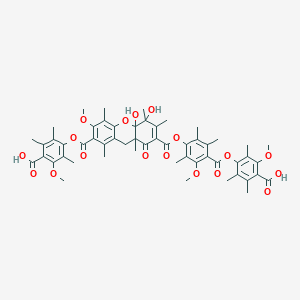

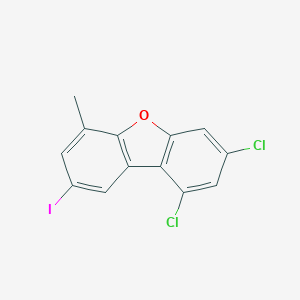

Feasible Synthetic Routes

Q1: How can researchers accurately measure 11-dehydro-TXB3 in biological samples?

A: Accurately quantifying this compound in complex biological matrices like urine presents a challenge. A sensitive and specific method utilizing gas chromatography coupled with selected ion monitoring (GC/SIM) has been developed. [] This method employs an [18O2]-labeled this compound as an internal standard to improve accuracy. Following extraction and derivatization, the sample is analyzed via GC/SIM, allowing for the separation and quantification of this compound even at picogram levels. []

Q2: What is the significance of identifying 11-dehydro-2,3-dinor-TXB3 in human urine?

A: The identification of 11-dehydro-2,3-dinor-TXB3 in human urine provides crucial evidence for the endogenous formation and metabolism of TXA3 in humans. [] This metabolite, formed through beta-oxidation of this compound, confirms that TXA3, derived from EPA, undergoes similar metabolic pathways as its counterpart TXA2 (derived from arachidonic acid). This finding opens avenues for investigating the specific biological roles of TXA3 and its metabolites in human health and disease. []

Q3: How do the levels of this compound compare to those of 11-dehydro-TXB2 in humans?

A: Research indicates that this compound levels in urine are considerably lower than those of 11-dehydro-TXB2, typically less than 1% in healthy individuals. [] Interestingly, dietary supplementation with EPA has been shown to increase urinary this compound. [] This suggests a potential link between EPA intake, TXA3 production, and the subsequent formation of this compound, highlighting a possible area for further research into the impact of dietary EPA on these pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)

![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)

![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)